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molecular formula C21H21FN6O3S B8792863 8-ETHYL-2-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

8-ETHYL-2-{4-[(4-FLUOROANILINO)CARBOTHIOYL]PIPERAZINO}-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID

Cat. No. B8792863
M. Wt: 456.5 g/mol
InChI Key: LQIPMGMLUCNIGR-UHFFFAOYSA-N
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Patent
US08497371B2

Procedure details

Pipemidic acid (35 mg, 0.1154 mmol) and 4-fluorophenyl isothiocyanate (17.7 mg, 0.1154 mmol) were used. Purification on silica yielded compound 23 in Table 1, below (30 mg, 57%). 1H NMR (300 MHz, CDCl3) δ 9.34 (s, 1H), 8.69 (s, 1H), 7.33 (s, 1H), 7.25-7.16 (m, 2H), 7.13-7.03 (m, 2H), 4.34 (q, J=7.00 Hz, 2H), 4.28-3.96 (m, 8H), 1.50 (t, J=7.36 Hz, 3H) ppm.

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][N:3]1[C:9]2[N:10]=[C:11]([N:14]3[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]3)[N:12]=[CH:13][C:8]=2[C:6](=[O:7])[C:5]([C:20]([OH:22])=[O:21])=[CH:4]1.[F:23][C:24]1[CH:29]=[CH:28][C:27]([N:30]=[C:31]=[S:32])=[CH:26][CH:25]=1>>[F:23][C:24]1[CH:29]=[CH:28][C:27]([NH:30][C:31]([N:17]2[CH2:18][CH2:19][N:14]([C:11]3[N:12]=[CH:13][C:8]4[C:6](=[O:7])[C:5]([C:20]([OH:22])=[O:21])=[CH:4][N:3]([CH2:2][CH3:1])[C:9]=4[N:10]=3)[CH2:15][CH2:16]2)=[S:32])=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
35 mg
Type
reactant
Smiles
CCN1C=C(C(=O)C2=C1N=C(N=C2)N3CCNCC3)C(=O)O
Step Two
Name
Quantity
17.7 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)N=C=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification on silica yielded compound 23 in Table 1

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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